molecular formula C6H9BrO2 B1266238 2-Bromoethyl methacrylate CAS No. 4513-56-8

2-Bromoethyl methacrylate

Cat. No. B1266238
CAS RN: 4513-56-8
M. Wt: 193.04 g/mol
InChI Key: AOUSBQVEVZBMNI-UHFFFAOYSA-N
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Patent
US08394887B2

Procedure details

An egg-plant type flask which contained benzene (500 ml) was charged with 2-bromoethanol (46.7 g, 0.37 mol) and triethylamine (29.1 g, 0.29 mol) and was capped with a rubber plug. Methacryloyl chloride (30 g, 0.29 mol) was added to the flask in ice water, using a syringe while being stirred with a stirrer. The stirring was continued for some time, and then, the mixture was warmed to a room temperature and was stirred overnight. Triethylamine hydrochloride was removed by suction filtration, and the mixture was washed three times with water (300 ml) to extract the unreacted substance. The mixture was transferred to a conical flask and was dried over anhydrous sodium sulfate. The mixture was concentrated by an evaporator under reduced pressure and purified by vacuum distillation to give a colorless and clear liquid (33.8 g) (yield: 61%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
29.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[C:12](Cl)(=[O:16])[C:13]([CH3:15])=[CH2:14]>C1C=CC=CC=1>[C:12]([O:4][CH2:3][CH2:2][Br:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
46.7 g
Type
reactant
Smiles
BrCCO
Name
Quantity
29.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while being stirred with a stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An egg-plant type flask which contained
CUSTOM
Type
CUSTOM
Details
was capped with a rubber plug
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrochloride was removed by suction filtration
WASH
Type
WASH
Details
the mixture was washed three times with water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
to extract the unreacted substance
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a conical flask
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by an evaporator under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.